molecular formula C18H20O4 B12790323 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole CAS No. 90632-70-5

5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole

Cat. No.: B12790323
CAS No.: 90632-70-5
M. Wt: 300.3 g/mol
InChI Key: HEPVVPUNSAKITO-UHFFFAOYSA-N
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Description

5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring substituted with an ethoxyphenyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

90632-70-5

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

5-[1-(4-ethoxyphenyl)ethyl]-6-methoxy-1,3-benzodioxole

InChI

InChI=1S/C18H20O4/c1-4-20-14-7-5-13(6-8-14)12(2)15-9-17-18(22-11-21-17)10-16(15)19-3/h5-10,12H,4,11H2,1-3H3

InChI Key

HEPVVPUNSAKITO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)C2=CC3=C(C=C2OC)OCO3

Origin of Product

United States

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